molecular formula C10H9NO3 B12873523 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone

1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12873523
M. Wt: 191.18 g/mol
InChI Key: BTHKIRYGABBJAK-UHFFFAOYSA-N
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Description

1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzoxazole ring substituted with a hydroxymethyl group at the 7th position and an ethanone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-[7-(hydroxymethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H9NO3/c1-6(13)10-11-8-4-2-3-7(5-12)9(8)14-10/h2-4,12H,5H2,1H3

InChI Key

BTHKIRYGABBJAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)CO

Origin of Product

United States

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